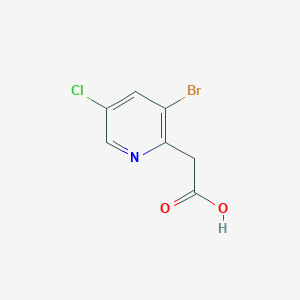
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Descripción general
Descripción
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Bassyouni et al. (2012) reports on the synthesis of a series of derivatives, including (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, and their evaluation for antioxidant and antimicrobial activities. The compounds showed significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Bassyouni et al., 2012).
Multicomponent Combinatorial Synthesis
- Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, including those similar to this compound. This approach, conducted in water at ambient temperature, suggests a potential for eco-friendly and efficient synthesis methods for these compounds (Kumaravel & Vasuki, 2009).
Anticancer and Antitumor Applications
- Research by Elewa et al. (2021) on related pyridine-carbonitrile compounds, which included the synthesis of derivatives with structures akin to this compound, demonstrated notable antibacterial and antitumor activities. This suggests a potential application in developing anticancer treatments (Elewa et al., 2021).
Structural and Pharmacological Analysis
- A study by Ryzhkova et al. (2023) on derivatives of chromeno[2,3-b]pyridine, which are structurally related to this compound, focused on their synthesis and assessment of ADME (absorption, distribution, metabolism, and excretion) properties. This research points to the potential of these compounds in pharmacological applications, especially considering their pharmacokinetic properties (Ryzhkova et al., 2023).
Novel Synthetic Routes and Potential Applications
- Patil and Mahulikar (2013) describe an innovative protocol for synthesizing carbonitrile derivatives, which may include compounds similar to this compound. These synthetic routes could pave the way for the development of new pharmaceuticals and materials (Patil & Mahulikar, 2013).
Propiedades
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBHIXXUERQSOC-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


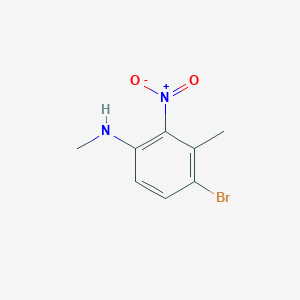
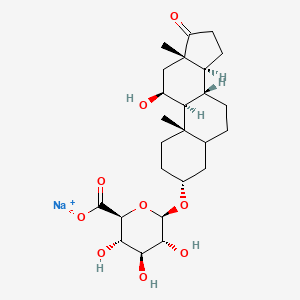

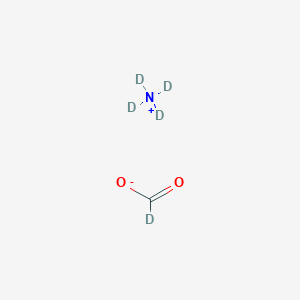


![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
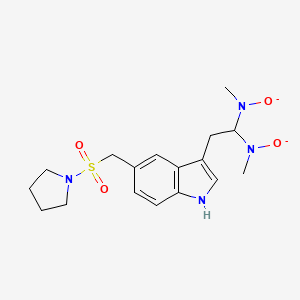
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
